molecular formula C3H2N4O4 B100364 4,5-dinitro-1H-imidazole CAS No. 19183-14-3

4,5-dinitro-1H-imidazole

Cat. No. B100364
CAS RN: 19183-14-3
M. Wt: 158.07 g/mol
InChI Key: CCRNCEKMSVYFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dinitro-1H-imidazole is a chemical compound that has been synthesized and characterized in various studies. It is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. The compound has been of interest due to its potential applications in various fields, including pyrotechnics and as a precursor for other chemical reactions.

Synthesis Analysis

The synthesis of 4,5-dinitro-1H-imidazole and its derivatives has been explored in several studies. One approach involves the nitration of commercially available 4-nitro-imidazole to produce 4,5-dinitroimidazole . Another method includes the optimized one-step synthesis from N-methylimidazole, yielding a highly pure 1-methyl-4,5-dinitro-1H-imidazole with good thermal stability . Additionally, the synthesis of 1-methyl-4,5-dinitroimidazole has been achieved using methyl sulfate and 4,5-dinitroimidazole obtained from nitration, with the reaction parameters optimized for maximum yield .

Molecular Structure Analysis

The molecular structure of 4,5-dinitro-1H-imidazole and its derivatives has been characterized using various analytical techniques. For instance, the structure of 1-methyl-4,5-dinitroimidazole was confirmed by IR, elemental analysis, mass spectrometry, and 1H NMR . In another study, metal salts of 4,5-dinitro-1,3-imidazole were characterized using single-crystal X-ray diffraction, NMR, IR/Raman spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Several chemical reactions involving 4,5-dinitro-1H-imidazole have been reported. For example, the reaction of 4,5-dinitroimidazole with ethylenediamine resulted in the substitution of the nitro group at position 5, forming 5-(2-aminoethylamino)-4-nitro-1H-imidazole . Additionally, reactions of 2-(dinitromethylene)-4,5-imidazolidinedione with various reagents have been studied, leading to the formation of different compounds and providing insights into the mechanisms of synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-dinitro-1H-imidazole derivatives have been investigated. The optimized synthesis of 1-methyl-4,5-dinitro-1H-imidazole revealed that the compound has a melting point of 77°C and good thermal stability, with decomposition starting at about 250°C . The metal salts of 4,5-dinitro-1,3-imidazole have been evaluated for their potential use as flame colorants in pyrotechnical compositions, with detailed measurements of their color properties and insensitivity to friction and impact .

Scientific Research Applications

  • Medicine and Pharmacology

    • Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Synthetic Chemistry and Industry

    • Imidazole derivatives are used in synthetic chemistry and industry . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
  • Molecular Dynamics Simulation

    • 1-Methyl-4,5-dinitroimidazole (MDNI) mixtures with different mass ratios were investigated by a combination of theory and experiment . The melting points were predicted using the relationships of specific volume versus temperature, non-bond energy versus temperature, and diffusion coefficient versus temperature, and compared with the experimental values . The interactions between MDNI were analyzed by binding energy and RDF, and the results showed that, as the temperature increased, the intermolecular interactions weakened, the binding energy decreased, and the stability of the system decreased .
  • Melt-Cast Explosives

    • MDNI has been found to have excellent detonation performance, low melting point, and low sensitivity . Therefore, it can be used to replace TNT as a melt-cast explosive . The MDNI/1-methyl-3,4,5-trinitropyrazole (MTNP) mixtures with different mass ratios were investigated by a combination of theory and experiment . The comprehensive results show that mixture 4 (MDNI/MTNP = 60/40) has a low melting point value and good compatibility, and the detonation velocity and density are improved compared with TNT and MDNI, which is expected to be further applied in melt-cast explosives .
  • Synthesis of Energetic Compounds

    • Imidazole rings are commonly used to synthesize energetic compounds with high energy density . MDNI, as one of the most attractive compounds, has a wide range of applications . It not only plays an important role in propellants , but also has excellent detonation performance, low melting point, and low sensitivity .
  • Thermal Stability Analysis

    • The thermal decomposition characteristics of the synthesized compound were studied by differential scanning calorimetry (DSC) and the ratio of nitrating mixture to N-methylimidazole was optimized . The endothermic peak due to melting was obvious on the DSC curve at 75°C, decomposition started at about 250°C, and the main exothermic decomposition peak was at 278.5°C, which indicated that this compound has good thermal stability .
  • Chemotherapeutic Agents

    • Several 5-nitroimidazole-containing active principles such as metronidazole, secnidazole and ornidazole are commonly used in medicine . These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .
  • Production of Di- and Tri-substituted Imidazolones

    • The reaction of imidazole derivatives has been used a number of times in the production of di- and tri-substituted imidazolones .
  • Explosives

    • 4,5-dinitro-1H-imidazole is of interest because of its better oxygen balance, contributing to its effectiveness as an explosive .

Future Directions

The future directions of 4,5-dinitro-1H-imidazole research could involve further optimization of the synthesis process to increase yield and purity . Additionally, the compound could be further studied for potential applications in various fields .

properties

IUPAC Name

4,5-dinitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRNCEKMSVYFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172717
Record name 4,5-Dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dinitro-1H-imidazole

CAS RN

19183-14-3
Record name 4,5-Dinitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dinitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4,5-dinitro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4,5-dinitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4,5-dinitro-1H-imidazole
Reactant of Route 5
4,5-dinitro-1H-imidazole
Reactant of Route 6
4,5-dinitro-1H-imidazole

Citations

For This Compound
42
Citations
A Gzella, MS Kaczmarek, Z Woźniak - … Crystallographica Section E …, 2006 - scripts.iucr.org
In the title compound, C12H9ClN4O5, both nitro groups are rotated significantly from the imidazole plane. The C-4—NO2 bond length is only slightly shorter than the value for a normal …
Number of citations: 4 scripts.iucr.org
C Wu, S Zhang, F Ren, R Gou, G Han - Journal of Theoretical and …, 2017 - World Scientific
Cocrystal explosive is getting more and more attention in high energy density material field. Different molar ratios of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20)/1-Methyl-4,5-…
Number of citations: 5 www.worldscientific.com
YX Li, XJ Wang, JL Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 65| Part 12| December 2009| Page o3073 doi:10.1107/S1600536809047126 Open Open …
Number of citations: 10 scripts.iucr.org
B Li, L Li, S Chen - Journal of Molecular Modeling, 2019 - Springer
A series of nitro-imidazole derivatives were designed by replacing hydrogen atoms on imidazole ring with nitro group one by one. In order to investigate the thermodynamic stability, …
Number of citations: 4 link.springer.com
J Luo, YC Liu, Y Liu, T Chai - Chemistry of Heterocyclic Compounds, 2017 - Springer
Highly pure 1-methyl-4,5-dinitro-1H-imidazole was obtained from N-methylimidazole in 79% yield. The process was optimized with regard to nitrating mixture composition and the ratio …
Number of citations: 5 link.springer.com
GK Windler, BL Scott, NC Tomson… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C3H2N4O4, forms crystals with two molecules in the asymmetric unit which are conformationally similar. With the exception of the O atoms of the nitro groups, the …
Number of citations: 1 scripts.iucr.org
N Kim, B Lee, M Song, S Jang, K Kwon… - Bulletin of the …, 2021 - Wiley Online Library
In the synthesis of energetic ionic liquids (EILs), the quaternization of dinitroimidazoles remains a challenging task due to their reduced nucleophilicity. In this study, two new EILs …
Number of citations: 3 onlinelibrary.wiley.com
P Lian, Y Xiao, J Chen, L Gong, L Chen… - Journal of Energetic …, 2023 - Taylor & Francis
In this work, 4,5-dinitro-1-methylimidazole (4,5-MDNI) was synthesized and characterized. The thermal decomposition performance of 4,5-MDNI was studied by accelerating rate …
Number of citations: 1 www.tandfonline.com
X Xu, R Zhang, W Xia, P Ma, C Ma, Y Pan… - … and Theoretical Chemistry, 2022 - Elsevier
The external electric field (EEF) has a significant influence on the sensitivity of the energetic cocrystal materials. In order to find out the relationship between the EEF and sensitivity of …
Number of citations: 7 www.sciencedirect.com
R Zhang, W Xia, P Ma, C Ma, Y Pan, J Jiang - 2021 - researchsquare.com
The external electric field has a significant influence on the sensitivity of the energetic cocrystal materials. In order to find out the relationship between the external electric field and …
Number of citations: 3 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.